
2-Amino-4-propoxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Propylhomoserine is an organic compound with the molecular formula C7H15NO3 It is a derivative of homoserine, where the hydroxyl group is replaced by a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
O-Propylhomoserine can be synthesized through several methods. One common approach involves the reaction of homoserine with propyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion. Another method involves the use of propyl halides in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of O-Propylhomoserine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of homoserine to O-Propylhomoserine while minimizing by-products. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity O-Propylhomoserine.
Análisis De Reacciones Químicas
Types of Reactions
O-Propylhomoserine undergoes various chemical reactions, including:
Oxidation: O-Propylhomoserine can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of O-Propylhomoserine can yield primary or secondary amines, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Primary amines, secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-Propylhomoserine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of O-Propylhomoserine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
O-Methylhomoserine: Similar structure but with a methyl group instead of a propyl group.
O-Ethylhomoserine: Contains an ethyl group instead of a propyl group.
O-Butylhomoserine: Contains a butyl group instead of a propyl group.
Uniqueness
O-Propylhomoserine is unique due to its specific propyl substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where the propyl group enhances its activity or stability.
Propiedades
Fórmula molecular |
C7H15NO3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
2-amino-4-propoxybutanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-2-4-11-5-3-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10) |
Clave InChI |
XZHHXWIVPJZZES-UHFFFAOYSA-N |
SMILES canónico |
CCCOCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B13529951.png)
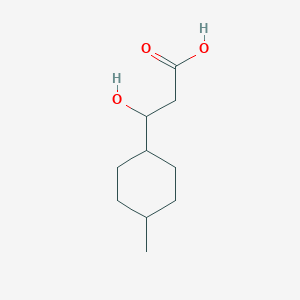
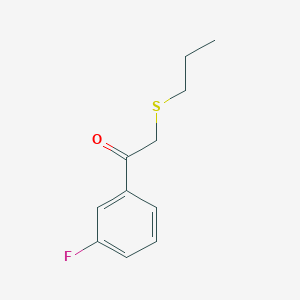
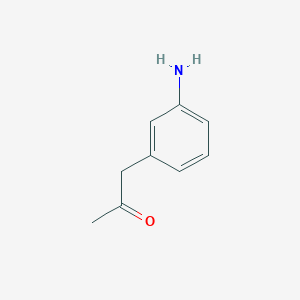
![Bicyclo[2.2.0]hexan-2-ylmethanamine](/img/structure/B13529969.png)
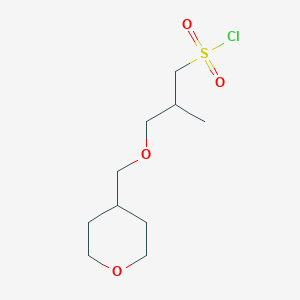
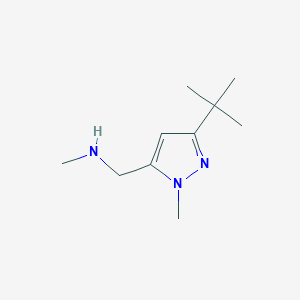
![{1-[2-(Methoxymethyl)oxan-2-yl]-2,2-dimethylcyclopropyl}methanamine](/img/structure/B13530001.png)
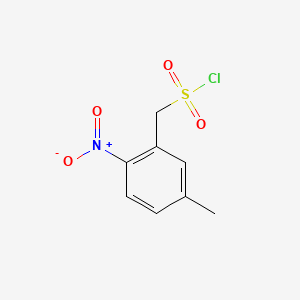




![2-[2-(2-Methylpropanamido)benzamido]benzoic acid](/img/structure/B13530037.png)
